N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
Description
N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a methylisoxazole-sulfonamide moiety at the 3-position via a methylene linker. The compound’s crystallographic parameters, such as bond lengths and angles, would typically be refined using programs like SHELXL , while the WinGX suite could facilitate crystallographic data analysis and visualization.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-8-12-3-4-14(16-7-12)13-5-6-21-9-13/h3-7,9,17H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZJOUOXMMZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the isoxazole and sulfonamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is its antimicrobial activity. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific compound has been evaluated for its efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Escherichia coli | 18 | Amoxicillin |
| Bacillus subtilis | 12 | Tetracycline |
Studies have shown that this compound exhibits moderate to strong antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli . The structure of the compound, featuring both sulfonamide and isoxazole moieties, contributes to its interaction with bacterial enzymes involved in folate metabolism.
Anticancer Potential
Recent research has explored the anticancer properties of this compound. The compound has been investigated as a potential inhibitor of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation.
Case Study: Inhibition of Human Farnesyltransferase
In a study published in a peer-reviewed journal, the compound demonstrated significant inhibition of hFTase activity in vitro. The results indicated that at concentrations as low as 10 µM, the compound reduced enzyme activity by over 50%, suggesting its potential as a lead compound for the development of anticancer therapies .
Other Pharmacological Effects
Beyond its antimicrobial and anticancer activities, this compound has been investigated for various other pharmacological effects:
Table 2: Summary of Pharmacological Effects
| Effect | Observations |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro |
| Analgesic | Reduces pain response in animal models |
| Antiviral | Shows activity against certain viral strains |
Research indicates that the compound may also possess anti-inflammatory properties by inhibiting cytokine production, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Crystallographic Insights
The compound’s hybrid architecture combines sulfonamide, isoxazole, pyridine, and furan functionalities. Key comparisons can be drawn with:
- Sulfonamide-containing heterocycles (e.g., celecoxib analogs): Similar compounds often exhibit variations in solubility and bioavailability depending on substituent electronegativity and steric effects.
- Isoxazole-pyridine hybrids : These are frequently explored for antimicrobial activity; the furan substitution here may enhance π-π stacking interactions in target binding.
A hypothetical crystallographic comparison (Table 1) could highlight differences in molecular packing or hydrogen-bonding networks, derived using SHELX -based refinements .
Table 1: Hypothetical Crystallographic Parameters of Analogues
| Compound | Bond Length (C-S) (Å) | Dihedral Angle (Pyridine-Furan) (°) |
|---|---|---|
| Target Compound | 1.76 | 12.3 |
| 3,5-Dimethylisoxazole-4-sulfonamide | 1.74 | N/A |
| 6-(Furan-3-yl)pyridine derivative | N/A | 15.8 |
Note: Data inferred from typical sulfonamide and pyridine-furan systems analyzed via SHELXL .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are absent in the provided evidence, sulfonamide-isoxazole hybrids generally exhibit:
- Enhanced metabolic stability compared to non-sulfonamide analogs.
- Moderate logP values (2.5–3.5), suggesting balanced hydrophobicity for membrane permeability.
Methodological Considerations for Comparative Studies
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyridine ring : A six-membered ring containing nitrogen.
- Isoxazole moiety : A five-membered ring containing both nitrogen and oxygen.
- Sulfonamide group : Known for its antibacterial properties.
This unique combination of functional groups contributes to the compound's diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit selective cytotoxicity against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.
- Antimicrobial Properties : The compound has shown potential against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
In Vitro Studies
Several studies have evaluated the biological activities of this compound:
Case Studies
- Antibacterial Activity : In a comparative study, this compound was tested alongside established antibiotics. It showed comparable efficacy against resistant strains of Escherichia coli and Klebsiella pneumoniae, suggesting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant bacteria.
- Anticancer Potential : A recent study investigated the compound's effects on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of apoptosis markers such as cleaved caspase-3.
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions:
- Formation of the Isoxazole Ring : Typically achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The final step involves the reaction of the isoxazole derivative with sulfonamide reagents under acidic or basic conditions to yield the target compound.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural integrity and purity of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm hydrogen and carbon environments, focusing on furan (δ 7.3–8.5 ppm) and isoxazole (δ 2.2–2.6 ppm for methyl groups) moieties .
-
High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
-
Electrospray Ionization Mass Spectrometry (ESIMS) : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to confirm the sulfonamide linkage .
-
Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm) .
Table 1: Analytical Parameters
Technique Key Parameters Target Data Reference -NMR 400 MHz, DMSO-d6 Peaks for furan (δ 7.8 ppm), pyridinyl-CH2 (δ 4.5 ppm) HPLC C18, 1.0 mL/min, 30%→80% acetonitrile Purity ≥95%, retention time ~12 min
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer :
- Stepwise Functionalization : Start with furan-3-yl pyridine synthesis via Suzuki-Miyaura coupling (Pd(PPh), KCO), followed by methylation and sulfonamide coupling (HBTU/DMAP activation) .
- Solvent Optimization : Replace DMF with less toxic solvents (e.g., THF or acetonitrile) to reduce side reactions .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates with ≥90% yield .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., inconsistent IC values)?
- Methodological Answer :
- Assay Standardization : Use a shared reference compound (e.g., control inhibitors) across labs to normalize activity measurements .
- Batch Purity Validation : Re-test compound purity via HPLC and ESIMS to rule out degradation (e.g., sulfonamide hydrolysis under acidic conditions) .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding mode variations caused by minor structural changes .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the furan and sulfonamide moieties?
- Methodological Answer :
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Isosteric Replacement : Synthesize analogs with thiophene (replacing furan) or amide (replacing sulfonamide) groups to assess electronic effects .
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Pharmacophore Mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent positions (e.g., 3,5-dimethylisoxazole) with target binding .
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In Vitro Profiling : Test analogs against related enzymes (e.g., carbonic anhydrase isoforms) to isolate sulfonamide-specific effects .
Table 2: SAR Design Template
Modification Biological Target Expected Impact Reference Furan → Thiophene Kinase X Improved lipophilicity (logP +0.5) Sulfonamide → Amide Carbonic Anhydrase Reduced binding affinity (ΔIC +2 µM)
Q. What computational methods are suitable for predicting metabolic stability and off-target interactions?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate metabolic sites (e.g., furan oxidation) and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to identify off-target binding (e.g., unintended kinase interactions) .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites prone to metabolic modification .
Q. How can stability under physiological conditions be evaluated methodologically?
- Methodological Answer :
- pH Stability Assay : Incubate compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24–72 hours; monitor degradation via HPLC .
- Thermal Stress Testing : Heat to 40°C (accelerated conditions) and analyze by TGA/DSC to detect melting point shifts or decomposition .
- Light Exposure Study : Use UV-Vis spectroscopy to track photodegradation (λ = 254 nm) over 48 hours .
Data Contradiction Analysis
Q. How to address discrepancies in reported purity values across synthesis batches?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (temperature, solvent ratios) and use internal standards (e.g., deuterated analogs) during NMR analysis .
- Impurity Profiling : Identify by-products (e.g., unreacted pyridinyl intermediates) via LC-MS/MS and adjust stoichiometry to minimize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
